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Compound of Interest

6-Chloro-4-methylpyridazin-3-
Compound Name:
amine

Cat. No.: B3024603

An In-Depth Technical Guide to 6-Chloro-4-methylpyridazin-3-amine: A Core Heterocyclic
Building Block

Abstract

This technical guide provides a comprehensive scientific overview of 6-chloro-4-
methylpyridazin-3-amine (CAS No: 64068-00-4), a pivotal heterocyclic intermediate in
modern medicinal chemistry. The document delineates its fundamental chemical and physical
properties, details a validated synthetic protocol, explores its characteristic spectroscopic
profile, and examines its chemical reactivity with a focus on mechanistic principles. A significant
emphasis is placed on its application as a key starting material in the synthesis of high-value
active pharmaceutical ingredients (APIs), most notably Risdiplam. This guide is intended for
researchers, chemists, and drug development professionals engaged in the design and
synthesis of novel therapeutics.

Introduction and Strategic Importance

6-Chloro-4-methylpyridazin-3-amine is a substituted pyridazine, a class of N-heterocycles
that forms the core scaffold of numerous biologically active compounds. The specific
arrangement of the chloro, methyl, and amine functionalities on the electron-deficient
pyridazine ring imparts a unique combination of reactivity and structural properties. The
chlorine atom at the 6-position serves as a versatile handle for nucleophilic substitution, a
cornerstone reaction in the assembly of complex molecular architectures.
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Its primary significance in the pharmaceutical industry is cemented by its role as a crucial
building block in the synthesis of Risdiplam, a medication for the treatment of spinal muscular
atrophy (SMA).[1] The strategic value of this intermediate lies in its ability to be efficiently
incorporated into larger molecular frameworks, making it a compound of high interest for
process chemistry and drug discovery programs targeting kinases, and other enzyme classes.
This guide aims to consolidate the available technical data and provide field-proven insights
into its handling and application.

Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for its effective use in
a laboratory or process setting. 6-Chloro-4-methylpyridazin-3-amine is typically an off-white
to light brown crystalline solid under standard conditions.[2] Key physicochemical data are
summarized in the table below.
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Property Value Source(s)

CAS Number 64068-00-4 [3]

Molecular Formula CsHeCIN3 [3]

Molecular Weight 143.57 g/mol [3]
6-chloro-4-methylpyridazin-3-

IUPAC Name _ [3]
amine

Appearance Off-white to light brown solid [2]

Melting Point 137-142 °C [1112]

Boiling Point 360.2 £ 37.0 °C (Predicted) [1]

Density 1.349 + 0.06 g/cm? (Predicted) [1]

pKa 4.49 £ 0.10 (Predicted) [1]
Low solubility in water; soluble

Solubility in organic solvents like [2]
alcohols and ethers.
HSAHCMOZFNSMLH-

InChl Key [3]
UHFFFAOYSA-N

SMILES CC1=CC(=NN=C1N)CI [3]

Synthesis Pathway and Experimental Protocol

The most established route for synthesizing 6-chloro-4-methylpyridazin-3-amine involves the
regioselective amination of a dichlorinated precursor. This process leverages the differential
reactivity of the chlorine atoms on the pyridazine ring, although it characteristically yields a
mixture of isomers.

Synthetic Workflow Diagram
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Synthesis of 6-Chloro-4-methylpyridazin-3-amine

(Precursor)

E%,6-DichIoro-4-methylpyridazine]

Liquid Ammonia (NHs)
Ethanol (Solvent)

Subject to

Reaction Conditions:
Sealed Vessel

(o}

Yields crude product for

Workup:
1. Cool to RT
2. Evaporate Solvents
3. Purify (Chromatography/Slurry)

Isolates

Product Mixture:
6-Chloro-4-methylpyridazin-3-amine
&
6-Chloro-5-methylpyridazin-3-amine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 6-chloro-4-methylpyridazin-3-amine.
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Detailed Experimental Protocol

This protocol is based on established literature procedures for the amination of
dichloropyridazines.[1][4]

Vessel Charging: In a high-pressure reaction vessel, charge 3,6-dichloro-4-methylpyridazine
(e.g., 400 g).

e Solvent and Reagent Addition: Add ethanol (e.g., 3 L) as a solvent, followed by the careful
addition of liquid ammonia (e.g., 4 L).[1]

o Reaction Execution: Seal the reaction vessel securely. Heat the mixture to 120-125 °C and
maintain this temperature, allowing the internal pressure to build. Stir the reaction at this
temperature for a minimum of 12 hours to ensure completion.[1][4]

o Workup and Isolation: Cool the vessel to room temperature (20-25 °C). Carefully vent the
excess ammonia. Remove the ethanol and residual ammonia by evaporation under reduced
pressure.

 Purification: The resulting crude solid contains a mixture of 6-chloro-4-methylpyridazin-3-
amine and its isomer, 6-chloro-5-methylpyridazin-3-amine.[1][4] Purification can be achieved
via flash chromatography using ethyl acetate as the eluent or by performing a slurry wash in
a solvent like n-heptane to isolate the desired product.[1][4]

Causality Note: The use of a sealed vessel and high temperature is necessary to overcome the
activation energy for the nucleophilic aromatic substitution of the chloro group by the relatively
weak nucleophile, ammonia. The reaction proceeds with regioselectivity but is not completely
specific, leading to the formation of the 5-methyl isomer alongside the desired 4-methyl
product.[1]

Expected Spectroscopic Profile

While publicly available, detailed spectra for this specific compound are limited, its
spectroscopic characteristics can be reliably predicted based on its structure and data from
analogous compounds like 6-amino-3-chloropyridazine.[5]

e 1H NMR: The proton NMR spectrum is expected to show three distinct signals:
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o A singlet for the methyl group (—CHs) protons, likely in the range of 6 2.2-2.5 ppm.

o Asinglet for the aromatic proton on the pyridazine ring (at C5), expected further downfield,
likely around 6 6.8-7.2 ppm.

o Abroad singlet corresponding to the amine (—NH-z) protons, typically in the range of 6 4.5-
5.5 ppm, the chemical shift of which can be concentration-dependent and will exchange
with D20.

13C NMR: The carbon NMR spectrum should display five signals corresponding to the five
unique carbon atoms in the molecule. The chlorinated carbon (C6) and the carbon bearing
the amino group (C3) would appear significantly downfield due to the electronegativity of the
attached heteroatoms.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key
absorptions:

[e]

Two distinct N-H stretching bands for the primary amine group in the 3200-3500 cm~*
region.[5]

o C-H stretching vibrations for the methyl and aromatic protons just below and above 3000
cm™1, respectively.

o An N-H bending vibration near 1600 cm~1.

o C=N and C=C stretching vibrations characteristic of the pyridazine ring in the 1400-1600
cm~! region.

o A C-Cl stretching vibration, which is expected in the fingerprint region, typically between
600-800 cm™1.

Mass Spectrometry (MS): In electron impact (EI) mass spectrometry, the molecular ion peak
(M*) would be observed at m/z 143. A characteristic isotopic pattern (M+2) at m/z 145 with
approximately one-third the intensity of the M+ peak will be present due to the 37Cl isotope.
[6] Common fragmentation pathways for amines involve a-cleavage, though fragmentation of
the heterocyclic ring is also expected.[7]
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Chemical Reactivity and Mechanistic Insights

The reactivity of 6-chloro-4-methylpyridazin-3-amine is dominated by the electron-deficient
nature of the pyridazine ring, which makes the C6-chloro substituent highly susceptible to
Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic Aromatic Substitution (SNATr)

This is the most synthetically valuable reaction for this molecule. The two nitrogen atoms in the
pyridazine ring act as powerful electron-withdrawing groups, polarizing the C-CI bond and
activating the ring towards attack by nucleophiles.[8][9]

The reaction proceeds via a well-established addition-elimination mechanism.[10][11]

o Addition Step: A nucleophile (Nu~) attacks the carbon atom bearing the chlorine (C6),
breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate
known as a Meisenheimer complex.[10][11]

» Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the
electronegative nitrogen atoms of the pyridazine ring, which provides significant stabilization
and lowers the activation energy for its formation.[8]

o Elimination Step: The aromaticity is restored by the elimination of the chloride leaving group,
yielding the substituted product.

Reactivity Pathway Diagram
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Caption: Mechanism of Nucleophilic Aromatic Substitution on the pyridazine ring.

Application in Medicinal Chemistry: The Synthesis
of Risdiplam

The utility of 6-chloro-4-methylpyridazin-3-amine is best exemplified by its crucial role in the
industrial synthesis of Risdiplam, an orally administered survival of motor neuron 2 (SMN2)
splicing modifier.[1] In the synthetic route, the amine serves as a core fragment that is further
elaborated. While various synthetic strategies exist, a key step often involves coupling the
pyridazine core with other heterocyclic systems.[12][13][14]
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For instance, a documented process involves reacting 6-chloro-4-methylpyridazin-3-amine
with other advanced intermediates, where the chloro-group is eventually displaced or the
amine group is used to construct a new ring system, ultimately forming the complex polycyclic
structure of Risdiplam.[12] The robustness of this starting material and its predictable reactivity
make it an ideal choice for scalable pharmaceutical manufacturing.

Safety and Handling

As a laboratory chemical, 6-chloro-4-methylpyridazin-3-amine must be handled with
appropriate precautions.

o Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or in
contact with skin. It causes skin irritation and serious eye irritation. It may also cause
respiratory irritation.[3]

« Recommended PPE: Use of chemical-resistant gloves, safety goggles, and a lab coat is
mandatory. All handling should be performed in a well-ventilated fume hood to avoid
inhalation of dust or vapors.

o Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert
atmosphere (e.g., argon or nitrogen) at 2-8 °C.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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